molecular formula C9H9F B180297 1-Cyclopropyl-4-fluorobenzene CAS No. 18511-60-9

1-Cyclopropyl-4-fluorobenzene

Cat. No. B180297
CAS RN: 18511-60-9
M. Wt: 136.17 g/mol
InChI Key: ZDBHNCUQFBFMFS-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-fluorobenzene (1-CFP) is an important organic compound in the field of organic chemistry. It is a cyclic hydrocarbon with a single ring of three carbon atoms and one fluorine atom. It is a colorless liquid at room temperature and has a boiling point of 72.2°C. 1-CFP is used in various scientific and industrial applications, including synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 1-CFP is used as a reagent in several reactions, such as the formation of organometallic compounds, and as a catalyst in the synthesis of polymers.

Scientific Research Applications

  • Thermophysical Property Data Analysis

    • Field : Physical Chemistry
    • Application : The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for various compounds, including 1-bromo-4-fluorobenzene . This data is crucial for understanding the behavior of these compounds under different conditions.
    • Method : The data includes properties like normal boiling temperature, critical temperature, critical pressure, density, enthalpy, entropy, viscosity, and thermal conductivity . These properties are determined through dynamic data analysis .
    • Results : The data provided includes a range of temperatures and pressures for each property .
  • C–H Bond Activation

    • Field : Organic Chemistry
    • Application : A study has shown that an iridium (I) carbonyl complex can undergo reversible C–H bond activation of benzene and a series of fluorobenzenes when exposed to UV irradiation . This has potential applications in the catalytic dehydrogenation of alkanes .
    • Method : The study used UV-light to promote the C–H bond activation of benzene and fluorobenzenes by an iridium (I) pincer complex . The reactions showed exclusive ortho-selectivity in reactions of fluorobenzene and 1,2-difluorobenzene .
    • Results : The study found that the presence of fluorine substituents results in significantly stronger C–H bonds than benzene, making fluorobenzenes challenging substrates .
  • Pharmaceutical Precursor

    • Field : Pharmaceutical Chemistry
    • Application : 4-Fluorobromobenzene, a mixed aryl halide (aryl fluoride and aryl bromide) with the formula C6H4BrF, is used as a precursor to some pharmaceuticals .
    • Method : 4-Fluorobromobenzene is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .
    • Results : The compound is used in the synthesis of various pharmaceuticals .
  • Agrochemical Intermediate

    • Field : Agrochemistry
    • Application : 4-Fluorobromobenzene is also used as an agrochemical intermediate .
    • Method : Similar to its use in pharmaceuticals, it is synthesized via bromination of fluorobenzene .
    • Results : It is used in the production of various agrochemicals .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : 4-Fluorobromobenzene is used in organic synthesis .
    • Method : It is used in various organic reactions, including cross-coupling reactions .
    • Results : It is used to synthesize a variety of organic compounds .
  • Preparation of Pharmaceuticals
    • Field : Pharmaceutical Chemistry
    • Application : 4-Fluorobromobenzene is a mixed aryl halide (aryl fluoride and aryl bromide) with the formula C6H4BrF. It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom. It has uses as a precursor to some pharmaceuticals .
    • Method : 4-Fluorobromobenzene is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .
    • Results : The compound is used in the synthesis of various pharmaceuticals .

properties

IUPAC Name

1-cyclopropyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBHNCUQFBFMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571583
Record name 1-Cyclopropyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-4-fluorobenzene

CAS RN

18511-60-9
Record name 1-Cyclopropyl-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18511-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Certal, F Halley, A Virone-Oddos… - Journal of medicinal …, 2012 - ACS Publications
… By a similar procedure to that described for the synthesis of 6 using 300 mg (1.1 mmol) of 2 and 645 mg (3.9 mmol) of N 1 -cyclopropyl-4-fluorobenzene-1,2-diamine, 19 (15 mg, 4%) …
Number of citations: 64 pubs.acs.org

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